molecular formula C20H21ClN2S2 B2696825 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole CAS No. 318248-69-0

5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole

Cat. No.: B2696825
CAS No.: 318248-69-0
M. Wt: 388.97
InChI Key: RMHURZJEZXJKGS-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro, methyl, and sulfanylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the chloro and methyl groups. The sulfanylmethyl groups are then added through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl groups can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted pyrazoles.

Scientific Research Applications

5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole: Lacks the chloro substituent.

    5-Chloro-1-methyl-3,4-bis[(phenyl)sulfanylmethyl]pyrazole: Lacks the methyl groups on the phenyl rings.

    5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)thio]pyrazole: Contains thio groups instead of sulfanylmethyl groups.

Uniqueness

5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole is unique due to the specific combination of substituents on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2S2/c1-14-4-8-16(9-5-14)24-12-18-19(22-23(3)20(18)21)13-25-17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHURZJEZXJKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(N(N=C2CSC3=CC=C(C=C3)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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